6-Bromo-2,3-dimethoxybenzaldehyde
Overview
Description
6-Bromo-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3 It is a brominated derivative of 2,3-dimethoxybenzaldehyde and is characterized by the presence of a bromine atom at the 6th position of the benzene ring
Scientific Research Applications
6-Bromo-2,3-dimethoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural similarity to bioactive compounds.
Material Science: The compound’s unique electronic properties make it useful in the design of new materials with specific optical or electronic characteristics.
Biological Studies: It is used in studies to understand the structure-activity relationships of brominated methoxyphenyl compounds, which exhibit antibacterial, antifungal, and antitumor activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde can be achieved through the bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 2,3-dimethoxybenzaldehyde in dichloromethane.
- Add N-bromosuccinimide to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with water to obtain this compound as a white powder .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: The major product is 6-Bromo-2,3-dimethoxybenzoic acid.
Reduction Reactions: The major product is 6-Bromo-2,3-dimethoxybenzyl alcohol.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethoxybenzaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxybenzaldehyde: Similar structure but with the bromine atom at the 5th position.
2,3-Dimethoxybenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2,3-dimethoxybenzoic acid: An oxidized form of 6-Bromo-2,3-dimethoxybenzaldehyde.
Uniqueness
This compound is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to different physical, chemical, and biological properties compared to its analogs .
Properties
IUPAC Name |
6-bromo-2,3-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXASBZFXGUZRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405418 | |
Record name | 6-bromo-2,3-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53811-50-0 | |
Record name | 6-Bromo-2,3-dimethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53811-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-2,3-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53811-50-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 6-Bromo-2,3-dimethoxybenzaldehyde?
A1: this compound is an aromatic aldehyde featuring a bromine atom at the 6th position and two methoxy groups at the 2nd and 3rd positions of the benzaldehyde ring. While its molecular formula is C9H9BrO3, its molecular weight is 245.07 g/mol. [, ] Studies employing X-ray diffraction have revealed that the compound crystallizes in the P21/c space group. [] Further insights into its electronic properties and reactivity can be gleaned from theoretical calculations using methods like density functional theory (DFT) at the CAM-B3LYP/6-311++G(d,p) level of theory. []
Q2: How is this compound utilized in organic synthesis?
A2: This compound serves as a valuable building block in synthesizing complex organic molecules. For instance, it acts as a starting material in the synthesis of (±)-chilenamine, an isoindolobenzazepine alkaloid. [] Furthermore, it plays a key role in a modular, metal-catalyzed cycloisomerization approach for constructing angularly fused polycyclic aromatic hydrocarbons (PAHs) and their derivatives. [] This synthetic strategy involves palladium-catalyzed cross-coupling reactions with boronic acids, followed by a series of transformations ultimately leading to diverse PAH structures.
Q3: What do we know about the intermolecular interactions of this compound in its crystal structure?
A3: Research using Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis has shed light on the intermolecular interactions of this compound. [] It has been observed that the presence of the bromine atom influences these interactions, decreasing H···H and C···H contacts while increasing H···Br and Br···Br closed-shell interactions. [] The presence of C–HO interactions further contributes to the stabilization of the crystal structure. []
Q4: How does the bromine substitution impact the properties of 2,3-Dimethoxybenzaldehyde?
A4: Comparing this compound with its parent compound, 2,3-Dimethoxybenzaldehyde, and the 5-bromo isomer, 5-Bromo-2,3-dimethoxybenzaldehyde, reveals that the position of the bromine substitution significantly affects the molecular properties. [] DFT calculations suggest that the bromine atom at the 6th position makes the molecule more reactive than its counterparts. [] Interestingly, this substitution also appears to enhance the nonlinear third-order susceptibility, a property relevant to nonlinear optics. []
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